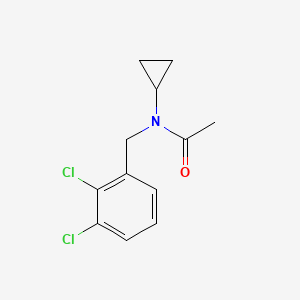

![molecular formula C11H15N3O3 B1373096 ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate CAS No. 1190897-26-7](/img/structure/B1373096.png)

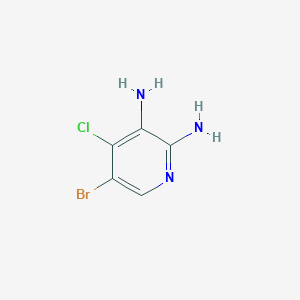

ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Pyridazinone derivatives have been recognized for their antimicrobial properties. They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against drug-resistant strains .

Antidepressant and Anxiolytic Effects

Research has indicated that certain pyridazinone scaffolds exhibit antidepressant and anxiolytic activities. This is likely due to their interaction with neurotransmitter systems in the brain, which can be harnessed to create new treatments for mood disorders .

Anti-Hypertensive Properties

The structural configuration of pyridazinone compounds allows them to act as vasodilators or inhibitors of enzymes like ACE (Angiotensin-Converting Enzyme), which are used in the management of hypertension .

Anticancer Potential

Some pyridazinone derivatives have shown anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells. This opens up possibilities for these compounds to be used as chemotherapeutic agents or as scaffolds for developing new anticancer drugs .

Antiplatelet and Anticoagulant Effects

The ability of pyridazinone derivatives to inhibit platelet aggregation makes them candidates for the development of antiplatelet and anticoagulant medications, which are crucial in the prevention of thrombotic events .

Anti-Inflammatory and Analgesic Uses

Pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, which could be beneficial in the treatment of chronic inflammatory diseases and pain management .

Agrochemical Applications

These compounds have also found use in the agricultural sector as herbicides and pesticides. Their effectiveness in controlling pests and weeds can be attributed to their ability to disrupt biological processes in these organisms .

Antidiabetic Activity

There is evidence to suggest that pyridazinone derivatives can modulate blood glucose levels, providing a potential avenue for the creation of new antidiabetic medications .

Safety and Hazards

The compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Wirkmechanismus

Target of Action

Similar compounds, such as pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to different physiological effects .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been shown to have a range of effects, including anti-inflammatory and analgesic effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPMZCGARURKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC(=O)NN=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676876 | |

| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190897-26-7 | |

| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)

![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)

![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)